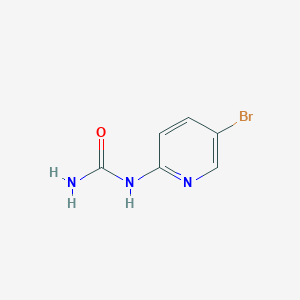

1-(5-Bromopyridin-2-yl)urea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrN3O |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

(5-bromopyridin-2-yl)urea |

InChI |

InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |

InChI Key |

VFNIHYQRRPITDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Bromopyridin 2 Yl Urea and Analogues

Fundamental Synthetic Pathways for Urea (B33335) Functionalities

The construction of the urea moiety is a cornerstone of synthesizing 1-(5-bromopyridin-2-yl)urea. Traditional methods often employ reactive intermediates to facilitate the coupling of an amine with a carbonyl source.

Isocyanate-Amine Coupling Reactions

A prevalent and straightforward method for forming urea linkages is the reaction between an isocyanate and an amine. commonorganicchemistry.comresearchgate.net This reaction is typically efficient and proceeds under mild conditions. In the context of this compound synthesis, this would involve the reaction of 5-bromopyridin-2-yl isocyanate with ammonia, or the reaction of 2-amino-5-bromopyridine (B118841) with isocyanic acid. The isocyanate itself can be generated in situ from a corresponding amine. nih.gov The reaction is generally performed in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and it does not require a base. commonorganicchemistry.com

The general mechanism for this reaction is the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the urea bond.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 5-Bromopyridin-2-yl isocyanate | Ammonia | This compound | Room Temperature, Solvent (e.g., THF, DCM) |

| 2-Amino-5-bromopyridine | Isocyanic Acid | This compound | Varies depending on isocyanic acid generation |

Strategies Involving Phosgenation and Carbamoyl (B1232498) Chlorides as Carbonyl Sources

Historically, phosgene (B1210022) (COCl₂) has been a key reagent in the synthesis of ureas. rsc.orgresearchgate.net It can react with amines to form isocyanates, which then react with another amine to yield a urea. wikipedia.org Alternatively, phosgene can react with an amine to form a carbamoyl chloride, which is a more stable but still reactive intermediate. wikipedia.orgresearchgate.net These carbamoyl chlorides can then be reacted with another amine to produce the desired urea. wikipedia.org

The reaction of an amine with phosgene first produces a carbamoyl chloride and a hydrochloride salt of the amine. wikipedia.org The carbamoyl chloride can then be isolated and reacted with a different amine. Due to the high toxicity of phosgene gas, safer substitutes like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used. commonorganicchemistry.comrsc.org Triphosgene is a solid that generates phosgene in situ. commonorganicchemistry.com

| Carbonyl Source | Amine | Intermediate | Second Amine | Final Product |

| Phosgene (COCl₂) | 2-Amino-5-bromopyridine | 5-Bromopyridin-2-ylcarbamoyl chloride | Ammonia | This compound |

| Triphosgene | 2-Amino-5-bromopyridine | 5-Bromopyridin-2-yl isocyanate (in situ) | Ammonia | This compound |

Advanced Approaches to Pyridin-2-yl Urea Synthesis

More contemporary methods for synthesizing pyridin-2-yl ureas focus on improving efficiency, safety, and substrate scope, often avoiding hazardous reagents like phosgene.

Metal- and Column-Free Ammonolysis Protocols for Unsymmetrical Ureas

Recent advancements have led to the development of metal- and column-free one-pot ammonolysis protocols for the synthesis of unsymmetrical ureas, including those bearing a 2-pyridyl unit. researchgate.net These methods often involve the in situ generation of a reactive intermediate from a protected amine, which then reacts with a wide range of amines. For instance, Cbz-protected amines can be converted to isocyanates in the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then readily react with various amines to form ureas in high yields. researchgate.net Such protocols are advantageous as they avoid the use of heavy metals and simplify purification processes.

Another approach involves the use of carbon dioxide (CO₂) as a green and safe carbonyl source. nih.govsemanticscholar.org In some metal-free methods, arylamines react with CO₂ to form a carbamic acid intermediate, which is then dehydrated to generate an isocyanate that can be trapped by an amine to form an unsymmetrical urea. nih.govsemanticscholar.org

| Starting Material | Reagents | Intermediate | Nucleophile | Product Type |

| Cbz-protected amine | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride | Isocyanate (in situ) | Aryl or alkyl amine | Unsymmetrical urea |

| Arylamine | CO₂, DBU, Dehydrating agent | Isocyanate (in situ) | Amine or alcohol | Unsymmetrical urea or carbamate |

Multi-Step Nucleophilic Reactions on Halogenated Pyridine (B92270) Precursors

The synthesis of pyridyl ureas can also be achieved through a sequence of nucleophilic substitution reactions starting from a halogenated pyridine. researchgate.net For instance, a commercially available di-halogenated pyridine can undergo a multi-step reaction sequence. The more reactive halogen can be selectively displaced by an amine, followed by further functionalization and eventual formation of the urea moiety. For example, 2-chloro-5-nitropyridine (B43025) can be reacted with an amine to displace the chloro group, and subsequent steps can lead to the formation of a urea. researchgate.net The reactivity of halopyridines towards nucleophilic substitution is generally in the order of I > Br > Cl > F, although this can be influenced by the nucleophile and reaction conditions. sci-hub.se Nucleophilic substitution on the pyridine ring is typically easier at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom. chemistry-online.comquimicaorganica.org

Chemo- and Regioselective Synthesis of Related Bromopyridine-Containing Urea Derivatives

The synthesis of bromopyridine-containing urea derivatives often requires careful control of chemo- and regioselectivity. For instance, when multiple reactive sites are present in the starting materials, selective functionalization is crucial. The halogenation of pyridines can be challenging to control, but designed phosphine (B1218219) reagents have been used for the selective halogenation of pyridine C-H precursors. researchgate.net

In the synthesis of complex molecules containing a bromopyridine urea moiety, the order of reactions is critical. For instance, in the synthesis of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, a condensation reaction between 5-bromopyrazin-2-amine and a substituted benzaldehyde (B42025) was performed, followed by reduction and subsequent urea formation. nih.gov Similar strategies can be envisioned for pyridine analogues, where the bromine atom is introduced at a specific step to ensure the desired regiochemistry.

Green Chemistry Principles and Methodological Optimization in Urea Synthesis

The synthesis of this compound and its analogues can be significantly improved by applying the principles of green chemistry and employing methodological optimization strategies. These approaches aim to reduce the environmental impact of chemical processes, improve efficiency, and lower costs.

A key principle of green chemistry is the maximization of atom economy , which assesses the efficiency of a reaction in converting reactants into the desired product. google.comresearchgate.net Traditional methods for urea synthesis, such as those using phosgene or its derivatives, often have low atom economy due to the generation of stoichiometric byproducts. rsc.org In contrast, modern catalytic and phosgene-free methods demonstrate higher atom economy. researchgate.netrsc.orgresearchgate.net

Another important metric is the E-factor , which is the ratio of the mass of waste generated to the mass of the product. researchgate.net A lower E-factor indicates a more environmentally friendly process. The choice of solvents, reagents, and purification methods significantly influences the E-factor.

Green Solvents and Catalysis in Pyridylurea Synthesis

The use of hazardous organic solvents is a major concern in chemical synthesis. Green chemistry encourages the use of safer, more environmentally benign solvents. One promising approach is the use of water as a solvent for the synthesis of N-substituted ureas. A practically simple, catalyst-free, and scalable method for the synthesis of N-substituted ureas has been developed using water as the solvent, reacting amines with potassium isocyanate. rsc.org This method avoids the use of volatile organic compounds (VOCs) and simplifies product isolation.

The development of catalytic methods for the synthesis of pyridylureas is another significant advancement in green chemistry. Catalytic processes reduce the need for stoichiometric reagents, thereby minimizing waste and often allowing for milder reaction conditions. For instance, Pd(II)-catalyzed C-3 arylation of indazoles and pyrazoles has been demonstrated as a robust protocol. nih.gov While not a direct synthesis of the urea moiety, it showcases the potential for catalytic C-H functionalization in the synthesis of complex heterocyclic compounds, which could be precursors to pyridylureas. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. rsc.org One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, also contributes to a greener process by reducing solvent usage and waste generation. organic-chemistry.orgresearchgate.net

Methodological Optimization in Urea Synthesis

For instance, in the synthesis of urea-formaldehyde slow-release fertilizers, Response Surface Methodology (RSM), a collection of mathematical and statistical techniques based on the fitting of a polynomial equation to the experimental data, was used to optimize reaction conditions. nih.govacs.org The study investigated the effects of reaction temperature, reaction time, the urea to formaldehyde (B43269) molar ratio, and pH to maximize the content of slow-release insoluble nitrogen. nih.govacs.org While this example pertains to a different type of urea, the principles of DoE and RSM are broadly applicable to the synthesis of fine chemicals like this compound.

The table below illustrates a hypothetical application of a factorial design for the optimization of a key step in the synthesis of a pyridylurea, highlighting the variables and their levels.

| Factor | Level 1 (-) | Level 2 (+) |

|---|---|---|

| Temperature (°C) | 80 | 100 |

| Catalyst Loading (mol%) | 1 | 5 |

| Concentration (M) | 0.1 | 0.5 |

| Reaction Time (h) | 4 | 8 |

By systematically varying these parameters according to a designed matrix and analyzing the resulting yields and purity, a predictive model can be built to identify the optimal reaction conditions.

The techno-economic optimization of renewable urea production has also been explored, focusing on minimizing costs by optimizing production facility design and hourly operation in response to the variability of renewable energy sources. researchgate.net While this is on a much larger scale, the principles of process simulation and optimization are valuable for scaling up the synthesis of specialty chemicals. aidic.itrsc.orgresearchgate.net

Reaction Mechanism Investigations of 1 5 Bromopyridin 2 Yl Urea Formation and Transformations

Mechanistic Studies of Urea (B33335) Bond Formation Pathways

The formation of the urea linkage in N-pyridin-2-yl ureas is a subject of significant synthetic interest. One efficient method involves a one-pot, metal- and column-free ammonolysis protocol. researchgate.net In this approach, an activator like phenyl carbonochloridate (B8618190) is used to facilitate the reaction between a pyridyl amine and various aryl or alkyl amines.

The proposed pathway for this type of urea bond formation is often a plausibly concerted mechanism. researchgate.net This implies that the bond-forming and bond-breaking steps occur in a single, coordinated transition state rather than through a series of discrete intermediates. Mechanistic studies on the reactions of urea and its derivatives with various diones in acidic solutions have also been conducted, revealing complex pathways that can lead to the formation of bicyclic compounds and other rearranged products, highlighting the diverse reactivity of the urea moiety. rsc.orgrsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. nih.gov Techniques such as Density Functional Theory (DFT) are instrumental in mapping out the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of urea formation and reactivity, DFT calculations are applied to:

Determine Adsorption and Interaction Energies: DFT can calculate the energy changes when molecules like urea interact with surfaces or catalysts, helping to understand adsorption properties. umt.edu.mycolab.ws For instance, studies have used DFT to prove the formation of a new bond between the nitrogen atom in urea and the calcium atom in hydroxyapatite. umt.edu.my

Analyze Electron Transfer: By mapping electron density differences, DFT can visualize charge accumulation and depletion during a reaction. This is crucial for identifying which atoms are involved in bond formation, such as the charge transfer between a metal atom and an oxygen atom of urea, suggesting the formation of a covalent bond. nih.gov

Model Transition States: DFT helps to locate and calculate the energy of transition states, which is essential for determining the activation energy and predicting the kinetics of a reaction. researchgate.net

| DFT Application | Description | Relevance to Urea Mechanism |

| Adsorption Energy Calculation | Computes the energy released or absorbed when a molecule attaches to a surface or another molecule. | Predicts the stability of reactant-catalyst complexes and intermediates. academicjournals.org |

| Electron Density Mapping | Visualizes the distribution of electrons to identify regions of charge accumulation (nucleophilic) and depletion (electrophilic). | Elucidates charge transfer and the formation of new covalent bonds during the reaction. nih.gov |

| Transition State (TS) Analysis | Identifies the highest energy point along the reaction coordinate, defining the activation barrier. | Determines whether a proposed mechanism is energetically feasible and predicts reaction rates. researchgate.net |

| Bond Length & Angle Analysis | Calculates geometric parameters of molecules in their ground, transition, and product states. | Confirms the formation of new bonds and structural changes throughout the reaction pathway. umt.edu.my |

A fundamental aspect of mechanistic investigation is distinguishing between concerted and stepwise reaction pathways.

Concerted Reaction: This pathway involves a single mechanistic step where all bond breaking and bond making occur simultaneously through a single transition state. youtube.comquora.com Cycloaddition reactions are classic examples of concerted processes. youtube.com

Stepwise Reaction: This pathway involves multiple steps and proceeds through one or more reaction intermediates. quora.com Each step has its own transition state.

For the synthesis of pyridin-2-yl ureas via ammonolysis, a concerted mechanism is considered plausible. researchgate.net This would involve the simultaneous attack of the amine and departure of the leaving group, avoiding a high-energy intermediate. Computational studies using DFT can assess the energetic favorability of each pathway by comparing the activation energy of the single transition state in a concerted mechanism against the energies of the intermediates and multiple transition states in a stepwise mechanism.

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Number of Steps | One | Two or more |

| Intermediates | None formed | One or more intermediates are formed |

| Transition States | One | Multiple (one for each step) |

| Example | SN2 Reaction, Diels-Alder | SN1 Reaction, Friedel-Crafts Acylation |

| Relevance to Pyridyl Urea | Plausible pathway in some syntheses researchgate.net | Alternative pathway involving intermediates |

Intramolecular Rearrangements and Cyclization Processes in Urea Derivatives

The structure of 1-(5-Bromopyridin-2-yl)urea, featuring a pyridyl nitrogen and urea N-H groups, allows for the possibility of intramolecular interactions. X-ray crystal structure analysis of a related N-pyridyl-urea macrocycle reveals the presence of intramolecular hydrogen bonds between the urea N-H protons and the pyridyl nitrogen atoms. researchgate.net These non-covalent interactions can influence the molecule's conformation and reactivity.

Under specific conditions, pyridyl urea derivatives can undergo intramolecular cyclization. The pyridine (B92270) ring and the urea moiety can act as partners in cyclization reactions, potentially leading to the formation of fused heterocyclic systems. Studies on related pyridinium (B92312) zwitterions demonstrate their utility in formal (3+3) and (5+2) cyclization reactions to synthesize six- and seven-membered heterocyclic rings, respectively. mdpi.com While not directly demonstrated for this compound, these processes illustrate the potential for intramolecular transformations within this class of compounds.

Catalyst-Free and Base-Catalyzed Reaction Dynamics

The synthesis of pyridyl ureas and their derivatives can be achieved under different catalytic conditions, each with distinct mechanistic implications.

Catalyst-Free Reactions: Certain transformations of N-hetaryl ureas can proceed without a catalyst. For example, the synthesis of N-pyridin-2-yl carbamates from the corresponding ureas and alcohols can occur under catalyst-free conditions. rsc.org DFT calculations and experimental studies for this reaction indicate that it proceeds through the intermediate formation of a hetaryl isocyanate. rsc.org Such reactions are environmentally friendly and avoid potential product contamination with catalyst residues.

Base-Catalyzed Reactions: Bases can play a crucial role in facilitating reactions by deprotonating a reactant to form a more reactive nucleophilic species. In the context of intramolecular cyclization of related heterocyclic compounds, inorganic bases like cesium carbonate (Cs₂CO₃) have been shown to be highly effective. nih.gov The proposed mechanism involves the deprotonation of a hydroxyl group by the base, creating a phenolate (B1203915) intermediate that then undergoes intramolecular nucleophilic attack to complete the cyclization. nih.gov The choice of base and solvent can significantly impact reaction efficiency and yield. nih.gov

| Reaction Condition | Mechanistic Role | Advantages | Potential Challenges |

| Catalyst-Free | Thermal energy drives the reaction, often through an isocyanate intermediate. rsc.org | Environmentally friendly, no catalyst contamination, simplified purification. | May require higher temperatures or longer reaction times. |

| Base-Catalyzed | The base deprotonates a reactant to generate a more potent nucleophile, initiating the reaction. nih.gov | Can proceed under milder conditions, may offer higher yields and selectivity. | Requires stoichiometric or catalytic amounts of base, potential for side reactions. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra of 1-(5-Bromopyridin-2-yl)urea are predicted based on established chemical shift principles and data from analogous structures, such as substituted diphenylureas and bromopyridines. rsc.orgdergipark.org.tr The chemical shift (δ) values are indicative of the electronic environment of the nuclei.

In the ¹H NMR spectrum, distinct signals are expected for the urea (B33335) protons and the protons on the bromopyridine ring. The two N-H protons of the urea moiety are anticipated to appear as separate, broad singlets at distinct downfield positions, typically in the range of δ 8.5-10.5 ppm, due to their different chemical environments and potential for hydrogen bonding. The protons on the pyridine (B92270) ring (H3, H4, and H6) will exhibit characteristic splitting patterns (doublets and doublets of doublets) arising from spin-spin coupling.

In the ¹³C NMR spectrum, a key signal is the resonance for the carbonyl carbon (C=O) of the urea group, which is expected to appear significantly downfield, around 152-155 ppm. dergipark.org.tr The carbons of the pyridine ring will resonate in the aromatic region (approximately 110-150 ppm), with their precise shifts influenced by the electronegative bromine atom and the urea substituent. The carbon bearing the bromine atom (C5) is expected to be shifted to a higher field compared to the other ring carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton (¹H) NMR | Carbon-13 (¹³C) NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| NH (pyridinyl) | ~9.5 (broad s) | C=O | ~153 |

| NH₂ | ~6.5 (broad s) | C2 | ~150 |

| H6 | ~8.2 (d) | C6 | ~148 |

| H4 | ~7.8 (dd) | C4 | ~140 |

| H3 | ~7.0 (d) | C3 | ~115 |

| C5 | ~112 |

To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks connecting H3 to H4, and H4 to H6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively link the ¹H signals of H3, H4, and H6 to their corresponding ¹³C signals (C3, C4, and C6).

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key expected correlation would be between the pyridinyl-NH proton and the H6 proton of the pyridine ring, which would confirm the syn-conformation of the urea linkage relative to the ring nitrogen.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of the urea and bromopyridine moieties. pw.edu.pldocbrown.inforesearchgate.net

N-H Stretching: Two distinct bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds in the urea group.

C=O Stretching (Amide I band): A strong, sharp absorption band is anticipated around 1670-1700 cm⁻¹, characteristic of the carbonyl group in the urea structure.

N-H Bending (Amide II band): A significant band around 1600-1650 cm⁻¹ is due to the N-H bending vibrations, often coupled with C-N stretching.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: Vibrations corresponding to the C-N bonds of the urea group are typically found in the 1400-1460 cm⁻¹ range. researchgate.net

C-Br Stretching: A band in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹, can be assigned to the C-Br stretching vibration.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching | 3200 - 3500 | Medium-Strong |

| C=O Stretching (Amide I) | 1670 - 1700 | Strong |

| N-H Bending (Amide II) | 1600 - 1650 | Strong |

| Aromatic C=C and C=N Stretching | 1400 - 1600 | Medium |

| C-N Stretching | 1400 - 1460 | Medium |

| C-Br Stretching | 500 - 650 | Medium-Weak |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecular skeleton. nih.govresearchgate.net

A prominent feature in the Raman spectrum of urea-containing compounds is the strong band associated with the symmetric C-N stretching vibration, typically observed around 1000-1010 cm⁻¹. researchgate.net Additionally, the symmetric "ring breathing" vibration of the bromopyridine ring is expected to produce a strong and sharp signal, providing a clear fingerprint of the aromatic system. Other expected signals include those for aromatic C-H stretching and C-C stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. tandfonline.com The UV-Vis spectrum of this compound is dictated by the electronic properties of its two main chromophores: the bromopyridine ring and the urea carbonyl group.

The bromopyridine ring is expected to give rise to intense absorption bands corresponding to π → π* transitions, similar to those observed in other pyridine derivatives. nih.gov These transitions, typically occurring below 300 nm, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The presence of the bromine atom and the urea substituent will cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.

The carbonyl group of the urea moiety will introduce a much weaker absorption band at a longer wavelength, corresponding to a forbidden n → π* transition. tandfonline.com This involves the excitation of a non-bonding electron from an oxygen lone pair into the antibonding π* orbital of the C=O double bond. This band may be observed as a shoulder on the more intense π → π* transitions.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

In the mass spectrum of a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, the presence of a bromine atom is indicated by the observation of isotopic ion peaks ([M+2]⁺) that are similar in intensity to the molecular ion peaks ([M]⁺). nih.gov This is due to the nearly equal natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. nih.gov A similar pattern would be expected for This compound .

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for confirming the identity and assessing the purity of a synthesized compound.

While a specific LC-MS method for This compound is not detailed in the available research, general methods for the analysis of urea and its derivatives often employ LC-MS/MS for sensitive and selective quantification. nih.govnih.gov For instance, a study on a novel thienoquinolin urea transporter inhibitor utilized a reversed-phase C₁₈ column with a gradient elution of acetonitrile (B52724) and water containing formic acid. Detection was achieved using a triple-quadrupole tandem mass spectrometer in multiple reaction monitoring mode, which provides high specificity and sensitivity. A similar approach could be adapted for the analysis of This compound to confirm its retention time and molecular mass, thereby verifying its identity and purity.

Integration of Experimental and Theoretical Spectroscopic Data for Comprehensive Analysis

A comprehensive structural analysis is best achieved through the integration of experimental data with theoretical calculations. Computational methods can predict spectroscopic properties, which can then be compared with experimental results to validate spectral assignments and gain deeper insight into the molecular structure.

For bromopyridine derivatives, computational approaches can accurately predict vibrational frequencies, infrared intensities, and Raman activities. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to confirm the presence of functional groups and understand the molecule's vibrational modes. Similarly, density functional theory (DFT) calculations can be used to study the C-Br bond activation and other reactive properties of brominated pyridine compounds. researchgate.net

Although specific integrated studies for This compound are not available, the principle of combining experimental data (from techniques like NMR, IR, and MS) with theoretical modeling provides a robust framework for its complete structural and electronic characterization.

Crystal Structure Analysis and Solid State Chemistry of 1 5 Bromopyridin 2 Yl Urea and Analogues

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

In analogous N-aryl urea (B33335) compounds, the urea moiety itself is generally planar or near-planar. However, the dihedral angle between the plane of the urea group and the attached aromatic rings is a key conformational variable. For instance, in the structure of N-(4-bromophenyl)urea, the benzene (B151609) ring and the urea moiety are significantly twisted with respect to each other, exhibiting a dihedral angle of 47.8(1)°. This rotation is a common feature in diaryl ureas and is influenced by a combination of steric and electronic effects.

The packing of molecules in the crystal lattice is governed by a hierarchy of intermolecular interactions. In simple diaryl ureas, the packing is often dominated by the formation of a characteristic one-dimensional tape or ribbon motif sustained by N-H...O hydrogen bonds. However, the presence of the pyridyl nitrogen in 1-(5-Bromopyridin-2-yl)urea introduces a competing and strong hydrogen bond acceptor site, which can significantly alter this packing arrangement.

Table 1: Typical Geometric Parameters for Aryl Urea Analogues

| Parameter | N,N'-bis(3-pyridyl)urea | N-(4-bromophenyl)urea |

| C=O Bond Length (Å) | ~1.25 | ~1.24 |

| C-N (pyridyl) Bond Length (Å) | ~1.39 | - |

| C-N (phenyl) Bond Length (Å) | - | ~1.41 |

| N-C-N Angle (°) | ~117 | ~115 |

| Dihedral Angle (Aryl-Urea) (°) | Planar (syn-syn) | 47.8 |

Note: Data is sourced from published crystallographic information for analogous compounds and is intended to be representative.

Analysis of Intermolecular Interactions within Crystal Lattices

The stability and structure of the crystal lattice of this compound and its analogues are determined by a network of non-covalent interactions. These range from strong hydrogen bonds to weaker π-stacking and van der Waals forces.

Hydrogen Bonding Networks (N-H...O, C-H...X)

Hydrogen bonding is the preeminent intermolecular interaction in urea derivatives. The urea group provides two N-H donor sites and one C=O acceptor site, predisposing these molecules to form extensive hydrogen-bonded networks.

In many simple diaryl ureas, a robust and predictable N-H...O hydrogen bond synthon, known as the urea tape or α-network, is observed. This involves a bifurcated hydrogen bond from the two N-H groups of one molecule to the carbonyl oxygen of a neighboring molecule, leading to the formation of a one-dimensional chain.

However, in pyridylureas, the presence of the more basic pyridyl nitrogen atom often disrupts this tape motif. The N-H donors preferentially form hydrogen bonds with the pyridyl nitrogen (N-H...N) of an adjacent molecule instead of the urea carbonyl oxygen. This is a critical consideration for this compound, where strong N-H...N(pyridyl) hydrogen bonds are highly probable and would be a dominant feature of the crystal packing. The urea carbonyl oxygen, being a weaker acceptor in this context, may then engage in weaker C-H...O interactions.

In the case of N-(4-bromophenyl)urea, the crystal structure is stabilized by N-H...O hydrogen bonds, where the carbonyl oxygen acts as a trifurcated acceptor, interacting with three different N-H donors from neighboring molecules. This leads to the formation of layers within the crystal.

For this compound, a combination of these interactions is anticipated. The N-H group adjacent to the pyridyl ring may be involved in N-H...N(pyridyl) bonds, while the N-H group adjacent to the bromophenyl ring could participate in N-H...O bonds, potentially leading to more complex two- or three-dimensional networks rather than simple tapes. The bromine atom is generally a weak hydrogen bond acceptor but can participate in C-H...Br interactions.

Table 2: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Expected Strength |

| N-H (Urea) | O=C (Urea) | Intermolecular | Moderate to Strong |

| N-H (Urea) | N (Pyridyl) | Intermolecular | Strong |

| C-H (Pyridyl) | O=C (Urea) | Intramolecular | Weak |

| C-H (Aryl/Pyridyl) | Br | Intermolecular | Weak |

π-Stacking and Other Non-Covalent Interactions

The presence of the bromine atom also introduces the possibility of halogen bonding (Br...N or Br...O), a directional non-covalent interaction that can influence crystal packing. Furthermore, dispersion forces, although individually weak, collectively contribute significantly to the lattice energy.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Interpretation

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal:

Bright red spots on the d_norm map, indicating close contacts corresponding to the strong N-H...N and N-H...O hydrogen bonds.

Broader, fainter red areas representing weaker C-H...O or C-H...Br interactions.

Blue regions indicating areas of the surface with no significant intermolecular contacts.

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like urea derivatives. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

The potential for polymorphism in this compound is high, arising from:

Conformational flexibility: Rotation around the C-N bonds linking the urea to the aromatic rings.

Competing hydrogen bond synthons: The possibility of forming either N-H...O or N-H...N dominated networks could lead to different packing arrangements and thus different polymorphs.

The specific polymorph obtained can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. For example, 1,3-bis(m-nitrophenyl)urea exists in two polymorphic forms, one of which is centrosymmetric and the other non-centrosymmetric, with different molecular conformations and hydrogen-bonding patterns.

Supramolecular Assembly Motifs in the Solid State

The interplay of the various intermolecular forces results in the formation of specific, recognizable patterns of molecular assembly known as supramolecular motifs.

Based on the analysis of its analogues, the supramolecular assembly of this compound is unlikely to be the simple one-dimensional tape commonly seen in diaryl ureas. Instead, more intricate motifs are probable:

Chains or layers mediated by N-H...N(pyridyl) hydrogen bonds: This is a dominant motif in many pyridylureas, where the strong pyridyl nitrogen acceptor dictates the primary assembly.

Hybrid networks: A combination of N-H...N and N-H...O hydrogen bonds could lead to the formation of two-dimensional sheets or three-dimensional frameworks.

Inclusion of solvent molecules: If crystallized from certain solvents, it is possible for solvent molecules to be incorporated into the crystal lattice, participating in the hydrogen bonding network.

Computational Chemistry and Theoretical Modeling of 1 5 Bromopyridin 2 Yl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.

Energy Landscapes and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the potential energy surface of a molecule to identify stable low-energy conformations. For a molecule like 1-(5-Bromopyridin-2-yl)urea, rotation around the single bonds, particularly the C-N bonds of the urea (B33335) linker, would define its conformational landscape. While specific studies on the energy landscapes of this compound are not available, general principles suggest that intramolecular hydrogen bonding between the urea N-H groups and the pyridine (B92270) nitrogen could play a significant role in stabilizing certain planar conformations.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be located primarily on the electron-rich urea and pyridine moieties, indicating these are the primary sites for interaction with electrophiles. Conversely, the LUMO would be distributed across the molecule, with potential concentrations on the pyridine ring, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

| Orbital | Description | Predicted Location of High Electron Density |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | Pyridine ring, Urea group |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | Pyridine ring |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend computational analysis to larger systems, such as the interaction of a ligand with a protein, providing insights into the dynamic nature of these interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (focus on binding modes and stability)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is followed by molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time to assess the stability of the docked complex.

Studies on the broader class of pyridin-2-yl urea inhibitors have shown their potential to target kinases like Apoptosis signal-regulating kinase 1 (ASK1) nih.gov. In such interactions, the urea moiety typically forms key hydrogen bonds with the protein's hinge region, a critical interaction for kinase inhibition. For this compound, it is hypothesized that the pyridine nitrogen and the urea's N-H and carbonyl groups would act as hydrogen bond donors and acceptors, anchoring the molecule in the ATP-binding pocket of a target kinase. The 5-bromo substituent could engage in halogen bonding or occupy a hydrophobic pocket, potentially enhancing binding affinity. MD simulations would be necessary to confirm the stability of these binding modes and analyze the network of interactions over time nih.gov.

Prediction of Regioselectivity in Chemical Transformations

Computational methods can predict the regioselectivity of chemical reactions, for instance, by calculating the activation energies for different reaction pathways. This is particularly useful in the synthesis of substituted aromatic compounds like this compound. While no specific computational studies on the regioselectivity of reactions involving this compound were found, quantum mechanics-based workflows are generally employed to predict outcomes in C-H functionalization or electrophilic aromatic substitution by evaluating the relative energies of reaction intermediates or transition states beilstein-journals.org. Such models could be applied to predict the most likely sites for further substitution on the pyridine ring.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic properties such as vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. Comparing these theoretical spectra with experimental data serves to validate both the computational model and the experimental structural assignment. For related molecules like 2-acetylamino-5-bromo-6-methylpyridine, DFT calculations have been used to assign vibrational frequencies and analyze molecular reactivity through FMO analysis nih.gov. A similar approach for this compound would involve optimizing its geometry and then calculating the vibrational frequencies and NMR chemical shifts, which could then be correlated with experimentally obtained spectra to confirm its structure.

Application of Computational Methods in Design and Optimization of Urea Scaffolds

Computational chemistry and theoretical modeling are indispensable tools in modern drug discovery, providing deep insights into molecular interactions that govern biological activity. For compounds centered around a urea scaffold, such as this compound, these methods are crucial for designing and optimizing potential therapeutic agents. The urea moiety is a privileged structure in medicinal chemistry primarily due to its ability to act as a potent hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like protein kinases. nih.govresearchgate.netmdpi.com Computational approaches allow researchers to predict, visualize, and quantify these interactions, thereby guiding the rational design of more effective and selective drug candidates. nih.gov

A variety of computational techniques are employed to explore the potential of urea-based compounds. These include molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations based on Density Functional Theory (DFT).

Molecular Docking and Dynamics Simulations

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding energy. For urea scaffolds, docking studies are critical to ensure that the urea's NH and carbonyl groups are optimally positioned to form key hydrogen bonds with amino acid residues in the target's active site. nih.govfrontiersin.org

For instance, in a computational study of a structurally related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), molecular docking was used to predict its binding affinity to human matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9), two enzymes implicated in cancer progression. nih.govresearchgate.netnih.gov The calculations revealed strong binding energies, suggesting a high potential for inhibitory activity. nih.govresearchgate.netnih.gov

Table 1: Molecular Docking Scores of BPU with Target Enzymes

| Target Enzyme | Docking Energy (kcal/mol) |

|---|---|

| MMP-2 | -9.0 |

| MMP-9 | -7.8 |

Data sourced from a study on 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, a structural analog of this compound. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, confirming whether the crucial hydrogen bonds and other stabilizing contacts are maintained. For the BPU compound, MD simulations showed that it could effectively and stably bind to the catalytic sites of both MMP-2 and MMP-9, reinforcing the promising results from the initial docking studies. nih.govresearchgate.netnih.gov

Advanced Binding Energy Calculations

To further refine the prediction of binding affinity for pyridin-2-yl urea derivatives, more rigorous computational methods like absolute binding free energy (BFE) calculations can be employed. mdpi.com These calculations, based on extensive molecular dynamics simulations, can discriminate between different possible binding modes predicted by docking and provide a more accurate estimation of the compound's potency. In a study focused on designing novel pyridin-2-yl urea inhibitors for Apoptosis signal-regulating kinase 1 (ASK1), BFE calculations were instrumental in validating the binding modes and showed a good correlation with in vitro bioassay results. mdpi.com This highlights the power of combining different computational strategies to optimize hit compounds in the drug discovery pipeline. mdpi.com

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These calculations can determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target. nih.gov For pyridine derivatives, DFT studies can help in optimizing the molecular structure and understanding how different substituents affect the electronic distribution and, consequently, the biological activity. nih.govresearchgate.netresearchgate.net By analyzing the molecular orbital surfaces, researchers can gain insights into which parts of the molecule are most likely to interact with the target protein, further guiding the design of compounds with improved efficacy.

Applications in Chemical Research and Materials Science

Role of 1-(5-Bromopyridin-2-yl)urea as a Ligand in Coordination Chemistry

The pyridyl-urea scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the urea's carbonyl group can act as a bidentate N,O-chelate, leading to the formation of metallacycles.

The synthesis of metal complexes involving pyridyl-urea ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions can influence the final structure of the complex. For instance, copper(II) complexes with 2-pyridyl urea (B33335) derivatives have been synthesized by mixing the ligand and copper(II) chloride in a 2:1 molar ratio in an ethanol (B145695) solution. nih.gov This approach often yields crystalline products suitable for single-crystal X-ray diffraction analysis, which can elucidate the coordination geometry and intermolecular interactions. nih.gov

The design of these complexes is often driven by the desired application, which can range from catalysis to medicinal chemistry. nih.govresearchgate.net The ability of the urea group to form hydrogen bonds can be exploited to create extended supramolecular structures in the solid state.

Table 1: Examples of Metal Complexes with Pyridyl-Urea Ligands

| Metal Ion | Ligand | Coordination Mode | Resulting Complex Type |

| Copper(II) | N,N-dialkyl-N′-(pyridin-2-yl)-ureas | N,O-bidentate | Mononuclear or dinuclear complexes |

| Zinc(II) | N-(1-naphthyl)-N′-(3-pyridyl)urea | Not specified | Coordination complexes for anion binding |

| Palladium(II) | Thiolato ligands with urea groups | Not specified | Dinuclear complexes for anion recognition |

The presence of a bromine atom on the pyridine ring at the 5-position can significantly influence the coordination properties of this compound. The electron-withdrawing nature of the bromine atom can affect the basicity of the pyridine nitrogen, thereby modulating the strength of the metal-nitrogen bond. This electronic effect can be transmitted through the aromatic ring, potentially influencing the donor ability of the urea oxygen as well.

Supramolecular Chemistry and Self-Assembly Architectures

The urea functional group is a powerful motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows for the formation of robust and predictable self-assembly patterns.

Urea-based molecules can self-assemble through a variety of hydrogen-bonding motifs. A common and highly stable motif is the α-tape, where urea molecules form a linear chain through bifurcated N-H···O=C hydrogen bonds. This self-association is a key design principle for the construction of one-dimensional supramolecular polymers. The strength and directionality of these interactions make urea a reliable supramolecular synthon. Theoretical calculations have been used to predict the hydrogen-bonding abilities of disubstituted ureas and their tendency to form self-associated tapes versus binding to anions. acs.org

The self-assembly of urea-based building blocks can lead to the formation of various supramolecular architectures, including polymers and capsules. By designing molecules with multiple urea groups or by combining the urea moiety with other recognition sites, it is possible to create complex and functional supramolecular systems. For instance, bifunctional molecules containing two urea groups can act as linkers to form extended hydrogen-bonded networks.

The pyridyl nitrogen in this compound can also participate in hydrogen bonding, potentially leading to more complex assembly patterns beyond the simple urea α-tape. This interplay between urea-urea and urea-pyridine hydrogen bonding can be used to control the dimensionality and topology of the resulting supramolecular structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Bromopyridin-2-yl)urea, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling 5-bromo-2-aminopyridine with an isocyanate or urea-forming reagent. Optimization strategies include:

- Using coupling agents like carbodiimides (e.g., EDC/HOBt) to enhance yield in polar aprotic solvents (e.g., DMF or THF).

- Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS to identify intermediates.

- Adjusting temperature (40–80°C) to balance reaction rate and byproduct formation.

- Purification via column chromatography or recrystallization to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the urea NH protons (δ 8.5–10.0 ppm, broad) and pyridine protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Identify the carbonyl carbon (δ 155–160 ppm) and bromine-adjacent pyridine carbons (δ 120–130 ppm).

- IR Spectroscopy : Confirm urea C=O stretching (1640–1680 cm⁻¹) and N-H bending (1500–1600 cm⁻¹).

- Mass Spectrometry (MS) : Prioritize molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodological Answer :

- Storage : Keep in anhydrous conditions at –20°C to prevent hydrolysis.

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid exposure to strong oxidizers due to bromine’s reactivity.

- Waste Disposal : Neutralize with dilute NaOH before incineration or specialized halogenated waste protocols.

- Reference safety data from structurally similar bromopyridines for hazard mitigation .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromine at the 5-position deactivates the pyridine ring via inductive effects, directing electrophilic substitution to the 3-position.

- In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ as a catalyst with arylboronic acids (1.2 equiv) in toluene/EtOH (3:1) at 80°C.

- Monitor steric hindrance from the urea group, which may require longer reaction times (12–24 hr).

- DFT calculations (e.g., Gaussian 16) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What computational modeling approaches are suitable for predicting the supramolecular interactions of this compound in crystal engineering?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and analyze hydrogen-bonding motifs (urea NH⋯O/N interactions).

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯Br) using CrystalExplorer.

- Molecular Dynamics (MD) : Simulate crystal packing in Materials Studio to assess thermal stability.

- Cross-reference with SHELXL-refined crystallographic data for validation .

Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

- Methodological Answer :

- Data Reconciliation : Compare unit cell parameters (a, b, c, α, β, γ) and space groups across studies.

- Refinement Protocols : Use SHELXL-2018 for high-resolution data (R₁ < 0.05) and twinning correction.

- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and Mercury for visualization.

- Publish CIF files with Cambridge Structural Database (CSD) to ensure reproducibility .

Q. What mechanistic insights explain the compound’s behavior in nucleophilic substitution reactions?

- Methodological Answer :

- Bromine’s leaving-group ability is enhanced by pyridine’s electron-withdrawing effect.

- Conduct kinetic studies (e.g., UV-Vis monitoring at 280 nm) with nucleophiles (e.g., NaN₃) in DMSO at 60°C.

- Compare activation energies (Eₐ) via Eyring plots derived from variable-temperature NMR data.

- Trap intermediates using ESI-MS to propose a stepwise SNAr mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.